REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([S:14](Cl)(=O)=O)=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Sn].Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([SH:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |^3:17|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)OC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
230.5 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
393 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an agitator
|
Type
|
TEMPERATURE
|
Details
|
while cooling so as
|
Type
|
CUSTOM
|
Details
|
at from 40° to 45°
|
Type
|
DISSOLUTION
|
Details
|
The suspension dissolves gradually
|
Type
|
ADDITION
|
Details
|
the more acid is added
|
Type
|
CUSTOM
|
Details
|
the tin salts are precipitated about midway through the adding process
|
Type
|
ADDITION
|
Details
|
When all the acid has been added the water bath
|
Type
|
TEMPERATURE
|
Details
|
is heated to 55°-60° until the tin
|
Type
|
DISSOLUTION
|
Details
|
has dissolved
|
Type
|
ADDITION
|
Details
|
2 liters of water is added
|
Type
|
CUSTOM
|
Details
|
the acid which has precipitated
|
Type
|
WASH
|
Details
|
washed with 460 ml of 10% hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
It is immediately re-dissolved in water
|
Type
|
FILTRATION
|
Details
|
the necessary soda, the solution is filtered with charcoal
|
Type
|
CUSTOM
|
Details
|
the acid is re-precipitated
|
Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 40°
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)OC)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |